4-Bromobutyrylbromide

Description

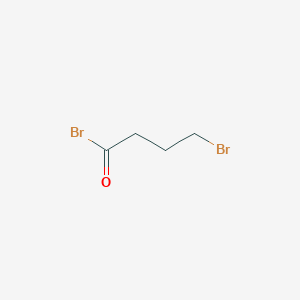

4-Bromobutyrylbromide (CAS: 56489-06-6) is a brominated acyl bromide compound with the inferred molecular formula C₄H₆Br₂O and a molecular weight of 229.91 g/mol. Structurally, it consists of a four-carbon chain with a bromine atom at the terminal carbon (C4) and an acyl bromide group (-COBr) at the first carbon (C1). This dual functionality enables its use as a versatile reagent in organic synthesis, particularly in introducing bromoacyl or alkyl bromide moieties into target molecules.

Properties

CAS No. |

56489-06-6 |

|---|---|

Molecular Formula |

C4H6Br2O |

Molecular Weight |

229.90 g/mol |

IUPAC Name |

4-bromobutanoyl bromide |

InChI |

InChI=1S/C4H6Br2O/c5-3-1-2-4(6)7/h1-3H2 |

InChI Key |

FKWORQBQNPAITE-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)Br)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 4-Bromobutyrylbromide and structurally related brominated compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| This compound | 56489-06-6 | C₄H₆Br₂O | 229.91 | Acyl bromide, alkyl bromide |

| 4-Bromobutyraldehyde | 38694-47-2 | C₄H₇BrO | 151.00 | Aldehyde, alkyl bromide |

| 4-(Bromomethyl)benzaldehyde | 51359-78-5 | C₈H₇BrO | 199.05 | Aldehyde, benzyl bromide |

| 4-Tert-Buthylbenzyl Bromide | 18880-00-7 | C₁₁H₁₅Br | 227.14 | Benzyl bromide |

| 4-(Bromomethyl)benzylamine HBr | 34403-47-9 | C₈H₁₀Br₂N* | 279.91† | Benzylamine, benzyl bromide |

*Inferred from nomenclature; †Calculated based on hydrobromide salt.

Key Observations :

- This compound uniquely combines acyl bromide and alkyl bromide groups, enabling dual reactivity in alkylation and acylation reactions.

- 4-Bromobutyraldehyde lacks the acyl bromide group, limiting its utility to aldehyde-specific reactions (e.g., nucleophilic additions) .

- 4-(Bromomethyl)benzaldehyde features a benzyl bromide group, favoring electrophilic aromatic substitutions or benzylation reactions .

- 4-Tert-Buthylbenzyl Bromide incorporates a bulky tert-butyl group, which sterically hinders nucleophilic substitutions compared to simpler benzyl bromides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.